molecular formula C15H18N2O2S B2620395 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1206992-44-0

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2620395
CAS No.: 1206992-44-0
M. Wt: 290.38
InChI Key: RMIGODAPIDJQIH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This acetamide derivative is of significant interest in scientific research, particularly in the fields of oncology and infectious diseases. Compounds containing the 1,3-thiazole moiety have demonstrated a wide range of therapeutic activities in research, including antimicrobial, antifungal, and antiviral properties . Furthermore, heterocyclic molecules like this one are extensively investigated for their cytotoxic properties and potential as anticancer agents, with studies showing they can disrupt processes related to DNA replication and inhibit the growth of cancer cells . The mechanism of action for such compounds often involves interaction with specific biological targets and proteins; related structures have been shown to inhibit enzymes like carbonic anhydrases or induce apoptosis in cancer cells . Researchers value this compound for exploring novel therapeutic targets and mechanisms. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in in vitro experiments and is not approved for human or veterinary consumption.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-13-7-5-12(6-8-13)17-15(18)9-14-10(2)16-11(3)20-14/h5-8H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIGODAPIDJQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is C14H18N2OS, with a molecular weight of approximately 270.37 g/mol. The compound features a thiazole ring and an ethoxy-substituted phenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate acetamide derivative. Various synthetic routes can be employed to optimize yield and purity. For example:

  • Reagents : 2,4-dimethylthiazole, 4-ethoxyphenylacetic acid.
  • Conditions : The reaction is often conducted under reflux conditions in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating similar thiazole compounds reported that they induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating caspases .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AA549 (Lung)5.0Apoptosis induction
Thiazole BMDA-MB-2317.5Cell cycle arrest
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamideHT29 (Colon)TBDTBD

The specific IC50 values for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide are yet to be determined in published studies but are expected to follow similar trends as other thiazole derivatives.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds structurally related to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide have shown efficacy against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicroorganism TestedZone of Inhibition (mm)
Thiazole CE. coli15
Thiazole DS. aureus20
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamideTBDTBD

The mechanisms underlying the biological activity of thiazole derivatives often involve:

  • Enzyme Inhibition : Many thiazoles inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Caspase Activation : Induction of apoptosis through caspase activation pathways is a common mechanism observed in anticancer studies.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against the HT29 colon cancer cell line. The study found that compounds with structural similarities to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide displayed promising anticancer activity by inducing apoptosis via caspase pathways .

Another investigation focused on the antimicrobial effects of thiazoles against resistant bacterial strains. The results demonstrated significant inhibition zones for several derivatives when tested against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiazole/Triazole Core

The substituents on the heterocyclic core significantly modulate biological activity and physicochemical properties. Key examples include:

Compound Name Core Structure Substituents on Thiazole/Triazole Biological Activity Reference
Target Compound Thiazole 2,4-dimethyl Tautomerism noted
9a () Thiazole-triazole hybrid 2-phenyl Docking studies (anticancer)
9c () Thiazole-triazole hybrid 4-bromophenyl Enhanced binding affinity
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide () Thiazole Thiophen-2-ylmethyl Not specified (structural analogue)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine (9c) enhances binding affinity, likely due to increased hydrophobic interactions .
  • Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups (e.g., 9f in ) improve solubility but may reduce membrane permeability .
  • Tautomerism : Unique to the target compound, tautomerism could enable dual-binding modes in biological targets .

Pharmacological Activity Comparisons

Anti-Proliferative Activity

Compounds with 4-ethoxyphenylacetamide motifs (e.g., 6b in and ) exhibit anti-proliferative activity against cancer cell lines. For example:

  • 6b : IC₅₀ = 1.2 µM (breast cancer MCF-7 cells) .
  • Target Compound : Activity data are unavailable but predicted to align with 6b due to shared pharmacophores (4-ethoxyphenyl and thiazole).
Anti-Exudative Activity

Triazole-thiazole hybrids (e.g., 3.1–3.21 in ) show anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Structural and Crystallographic Insights

  • Tautomer Confirmation : NMR and X-ray crystallography (using SHELX ) validate tautomeric forms in the target compound .
  • Triazole-Thiazole Hybrids : Docking studies () show compounds like 9c bind to enzyme active sites via π-π stacking and hydrogen bonding .

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